molecular formula C12H24O3 B126480 12-Hydroxydodecanoic acid CAS No. 505-95-3

12-Hydroxydodecanoic acid

Cat. No. B126480
CAS RN: 505-95-3
M. Wt: 216.32 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-N
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Patent
US05191096

Procedure details

The same procedure as in Example 12 was repeated except that a barium salt of dodecanedioic acid monomethyl ester (20 mmol) was used instead of the barium salt of pentadecanedioic acid monomethyl ester, and the amount of the catalyst was 0.31 g to obtain ω-hydroxy dodecanoic acid. The yield was 37%.
[Compound]
Name
barium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
pentadecanedioic acid monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](O)=[O:15].COC(=O)CCCCCCCCCCCCCC(O)=O>>[CH2:9]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:17])=[O:2]

Inputs

Step One
Name
barium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
COC(CCCCCCCCCCC(=O)O)=O
Step Three
Name
pentadecanedioic acid monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCCCCCCCCCCC(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(=O)O)CCCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.